Improved Aqueous Handling and Solubility of the Potassium Salt vs. the Free Acid
The potassium salt form of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is specifically chosen over the corresponding free acid (3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid, CAS 1313815-37-0) to facilitate improved handling and aqueous solubility, which is essential for biological assays and downstream synthetic steps in aqueous media [1]. While exact logP and solubility values are not provided in vendor literature, the conversion to a potassium salt is a standard practice in medicinal chemistry for carboxyl-containing heterocycles to enhance their utility in polar solvents, thereby enabling a wider range of reaction conditions and assay compatibility.
| Evidence Dimension | Formulation Property (Aqueous Solubility/Handling) |
|---|---|
| Target Compound Data | Potassium salt (CAS 1351615-33-2) - described as having 'improved handling and stability' [1]. |
| Comparator Or Baseline | Free acid (3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid, CAS 1313815-37-0) - a solid with standard carboxylic acid properties. |
| Quantified Difference | Qualitative vendor statement; precise solubility data not reported. |
| Conditions | Vendor product description and general class knowledge of salt formation chemistry. |
Why This Matters
For researchers designing synthetic routes or preparing compound libraries for high-throughput screening, the potassium salt form ensures reliable dissolution and reaction homogeneity, reducing experimental variability compared to the less polar free acid.
- [1] Kuujia. (n.d.). Cas no 1351615-33-2 (potassium salt;3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid). Retrieved from https://www.kuujia.com View Source
